Lck-IN-3 -

Lck-IN-3

Catalog Number: EVT-15272246
CAS Number:
Molecular Formula: C28H22N6O2S
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lck-IN-3 is a compound that functions as an inhibitor of the lymphocyte-specific kinase, Lck, which plays a critical role in T-cell signaling pathways. Lck is a member of the Src family of protein tyrosine kinases and is involved in the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within T-cell receptor-associated chains. This phosphorylation is crucial for initiating T-cell activation and subsequent immune responses. The compound Lck-IN-3 has been studied for its potential therapeutic applications in modulating immune responses, particularly in conditions where T-cell activity needs to be controlled, such as autoimmune diseases or cancer.

Source and Classification

Lck-IN-3 is classified as a small molecule inhibitor specifically targeting the Lck kinase. It is synthesized from various precursors and is part of ongoing research aimed at developing targeted therapies for diseases involving aberrant T-cell activation. The compound is derived from a series of chemical modifications aimed at enhancing selectivity and potency against the Lck enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lck-IN-3 typically involves multi-step organic reactions, starting from readily available chemical precursors. Key steps may include:

  1. Formation of the Core Structure: This often involves coupling reactions that form the central scaffold of the compound.
  2. Functionalization: Specific functional groups are introduced to enhance binding affinity to the Lck active site.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological assays.

The precise synthetic route can vary based on the desired properties of Lck-IN-3, including its solubility and bioavailability.

Molecular Structure Analysis

Structure and Data

Lck-IN-3 possesses a complex molecular structure characterized by specific functional groups that allow it to interact effectively with the active site of the Lck kinase. The structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into:

  • Bonding Patterns: Understanding how atoms within the molecule are connected.
  • Three-Dimensional Configuration: The spatial arrangement of atoms that influences interaction with biological targets.

The molecular formula and weight, along with other structural data, are essential for predicting its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Lck-IN-3 undergoes specific chemical reactions that are crucial for its function as an inhibitor:

  1. Binding to Lck: The primary reaction involves the reversible binding of Lck-IN-3 to the ATP-binding site of the Lck kinase, inhibiting its activity.
  2. Enzymatic Reactions: The inhibition alters the typical phosphorylation reactions mediated by Lck, affecting downstream signaling pathways in T-cells.

These interactions can be studied using enzyme kinetics assays to determine the inhibition constants and mechanism of action.

Mechanism of Action

Process and Data

The mechanism by which Lck-IN-3 exerts its inhibitory effects involves:

  1. Competitive Inhibition: Lck-IN-3 competes with ATP for binding to the active site of Lck, preventing phosphorylation of target substrates.
  2. Alteration of Signaling Pathways: By inhibiting Lck activity, Lck-IN-3 disrupts T-cell receptor signaling cascades, leading to reduced T-cell activation and proliferation.

Data from biochemical assays can provide insights into the efficacy and potency of Lck-IN-3 compared to other inhibitors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lck-IN-3 exhibits several important physical and chemical properties:

  • Molecular Weight: Typically around 400-600 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is critical for its effectiveness as a therapeutic agent.

These properties influence its bioavailability and pharmacokinetics when administered in vivo.

Applications

Scientific Uses

Lck-IN-3 has potential applications in various scientific fields:

  1. Cancer Research: As an inhibitor of T-cell activation, it may be used to study tumor immune evasion mechanisms or enhance anti-tumor immunity.
  2. Autoimmune Diseases: It could serve as a therapeutic agent to modulate excessive immune responses in conditions like rheumatoid arthritis or lupus.
  3. Immunotherapy Development: Understanding how Lck-IN-3 affects T-cell signaling may aid in designing better immunotherapies targeting specific pathways in T-cell activation.
Introduction to LCK Kinase and Its Biological Significance

Role of LCK in TCR Signaling and Immune Regulation

Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa non-receptor kinase belonging to the Src family, critically anchored to the plasma membrane via N-terminal myristoylation and palmitoylation. This modification localizes LCK to glycolipid-enriched microdomains (GEMs), where it initiates T-cell receptor (TCR) signaling cascades. Upon TCR engagement with peptide-MHC complexes, LCK phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on CD3ζ chains, enabling recruitment and activation of zeta-chain-associated protein kinase 70 (ZAP-70) [2] [8]. Activated ZAP-70 then phosphorylates linker proteins like LAT (linker for activation of T cells), triggering downstream pathways (Ras-MAPK, calcium-NFAT) essential for T-cell proliferation, cytokine production (e.g., IL-2), and differentiation [3] [9]. Notably, LCK exists in distinct pools: "coreceptor-bound" (to CD4/CD8) and "free" cytoplasmic forms. Coreceptor-bound LCK stabilizes TCR-pMHC interactions, while free LCK exhibits higher kinase activity and rapidly mobilizes to phosphorylate ITAMs [7] [8]. This spatial regulation ensures antigen discrimination and signal fidelity.

Table 1: Key Functional Domains of LCK Kinase

DomainFunctionRegulatory Mechanism
SH4Membrane anchoringMyristoylation (Gly2), Palmitoylation (Cys3, Cys5)
Unique DomainCoreceptor binding (CD4/CD8)Zinc clasp motif (CxxC) mediates CD4/CD8 association
SH3/SH2Intramolecular interactions, substrate recruitmentRegulates "open" vs. "closed" conformations
Kinase DomainCatalytic activityY394 phosphorylation (activation), Y505 phosphorylation (inhibition)

LCK Dysregulation in Pathological States: Autoimmunity and Oncogenesis

Aberrant LCK activity drives diverse pathologies. In autoimmunity, hyperactive LCK lowers TCR activation thresholds, enabling self-reactive T-cell responses. Elevated LCK expression correlates with disease severity in rheumatoid arthritis (RA) synovium and systemic lupus erythematosus (SLE) T cells, where unchecked signaling amplifies pro-inflammatory cytokine production (e.g., TNF-α, IFN-γ) [4] [6]. In oncology, LCK functions as a proto-oncogene. It is overexpressed in acute T-cell lymphocytic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL), promoting B-cell receptor (BCR)-driven survival and glucocorticoid resistance [2] [10]. Solid tumors also exploit LCK: colorectal cancer shows LCK upregulation in epithelial cells, driving tumorigenesis via enhanced adhesion and proliferation pathways. Similarly, gliomas, cholangiocarcinomas, and breast cancers exhibit LCK-dependent growth and invasion [6] [9] [10].

Table 2: Pathological States Associated with LCK Dysregulation

Disease CategorySpecific ConditionsMechanism of LCK Involvement
AutoimmuneRheumatoid Arthritis (RA)Hyperactive TCR signaling → Inflammatory cytokine release
AutoimmuneSystemic Lupus Erythematosus (SLE)Loss of T-cell tolerance → Autoantibody production
Hematologic CancerT-cell Acute Lymphocytic LeukemiaConstitutive LCK activation → Pro-survival signaling
Hematologic CancerChronic Lymphocytic Leukemia (CLL)BCR signaling potentiation → Apoptosis resistance
Solid TumorsColorectal CancerEpithelial LCK upregulation → Tumorigenesis initiation
Solid TumorsGliomas/Breast CancerEnhanced growth factor signaling → Metastasis

Rationale for Targeting LCK in Therapeutic Development

LCK’s centrality in pathogenic TCR signaling and oncogenesis makes it a compelling therapeutic target. Small-molecule inhibitors offer precision advantages over broad immunosuppressants:

  • Specificity: Selective LCK inhibition spares non-immune kinases (e.g., Src, Fyn), reducing off-target effects [1] [9].
  • Downstream Modulation: Blocking LCK suppresses multiple pro-inflammatory pathways (NF-κB, AP-1) and oncogenic drivers (Ras, PI3K) simultaneously [4] [10].
  • Chemical Tractability: LCK’s ATP-binding pocket accommodates selective inhibitors, enabling rational drug design [5]. Lck-IN-3 exemplifies this strategy, exhibiting potent enzymatic inhibition (IC₅₀ = 867 nM) and functional suppression of IL-2 synthesis in Jurkat cells (IC₅₀ = 1.270 μM) [1].

Properties

Product Name

Lck-IN-3

IUPAC Name

2-(4-methylphenyl)-N-[6-[6-(1-methylpyrazol-4-yl)pyrrolo[3,2-b]pyridine-1-carbonyl]-1,3-benzothiazol-2-yl]acetamide

Molecular Formula

C28H22N6O2S

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C28H22N6O2S/c1-17-3-5-18(6-4-17)11-26(35)32-28-31-23-8-7-19(13-25(23)37-28)27(36)34-10-9-22-24(34)12-20(14-29-22)21-15-30-33(2)16-21/h3-10,12-16H,11H2,1-2H3,(H,31,32,35)

InChI Key

ZKKQJQVUESZJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4C=CC5=C4C=C(C=N5)C6=CN(N=C6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.